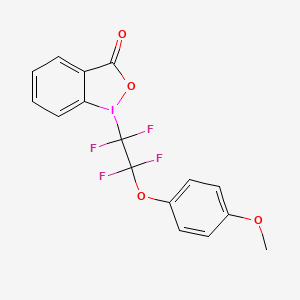
1-(4-methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzidoxodol core, which is a fused bicyclic structure, and is substituted with a methoxyphenoxy group and a tetrafluoroethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and materials science.
准备方法
The synthesis of 1-(4-methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzidoxodol Core: The benzidoxodol core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol derivative. This step often requires the use of a cyclizing agent and specific reaction conditions to ensure the formation of the desired bicyclic structure.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction. This step involves reacting the benzidoxodol core with a methoxyphenol derivative under basic conditions to achieve the substitution.
Addition of the Tetrafluoroethyl Group: The tetrafluoroethyl group can be added via a nucleophilic addition reaction. This step typically involves the use of a tetrafluoroethylating agent, such as tetrafluoroethylene, under controlled conditions to ensure selective addition to the desired position on the benzidoxodol core.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to achieve high yields and purity, as well as the development of scalable processes for large-scale production.
化学反应分析
1-(4-methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation typically targets the methoxyphenoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group in the benzidoxodol core to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenoxy group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
科学研究应用
1-(4-methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and biochemical pathways. Its structural features make it a valuable tool for investigating the activity of specific enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of 1-(4-methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to disease processes.
相似化合物的比较
1-(4-methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one can be compared with other similar compounds, such as:
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a similar methoxyphenoxy group but differs in its core structure and functional groups.
4-(4-Methoxyphenoxy)aniline: This compound contains the methoxyphenoxy group but lacks the benzidoxodol core, resulting in different chemical properties and applications.
2-substituted benzoxazole derivatives: These compounds share the benzoxazole core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups and core structure, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
属性
IUPAC Name |
1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1λ3,2-benziodoxol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4IO4/c1-23-10-6-8-11(9-7-10)24-16(19,20)15(17,18)21-13-5-3-2-4-12(13)14(22)25-21/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLPWZZHHWJDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(F)(F)I2C3=CC=CC=C3C(=O)O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2964107.png)
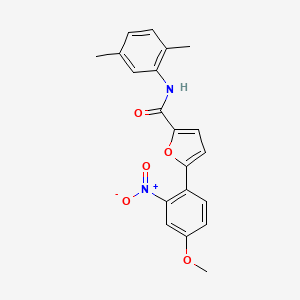
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2964109.png)
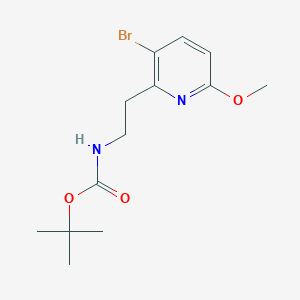
![2-Bromo-5-methylbenzo[d]thiazole](/img/structure/B2964111.png)
![5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2964114.png)
![2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2964115.png)
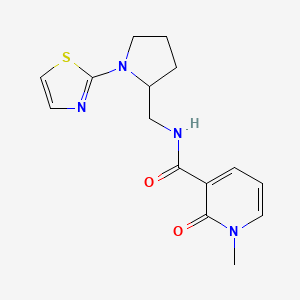
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2964121.png)
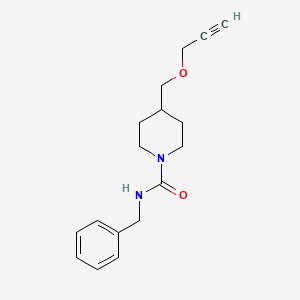
![4-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2964125.png)
![4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2964127.png)
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)
![N'-[(4-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2964130.png)
